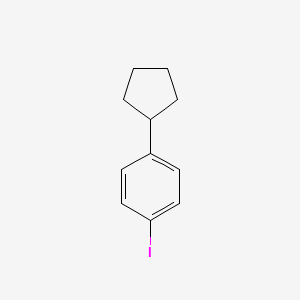
1-Cyclopentyl-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-4-iodobenzene is an organic compound with the molecular formula C11H13I It consists of a benzene ring substituted with an iodine atom at the para position and a cyclopentyl group at the meta position
Preparation Methods
1-Cyclopentyl-4-iodobenzene can be synthesized through several methods, with one of the most common being the iodination of 1-cyclopentylbenzene. This process typically involves the use of iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions to achieve the desired substitution on the benzene ring .
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of cyclopentylbenzene is reacted with an aryl iodide in the presence of a palladium catalyst . This method is advantageous due to its mild reaction conditions and high functional group tolerance.
Chemical Reactions Analysis
1-Cyclopentyl-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The cyclopentyl group can be oxidized to form cyclopentanone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 1-cyclopentyl-4-aminobenzene using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopentyl-4-iodobenzene has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-iodobenzene involves its interaction with molecular targets through its iodine and cyclopentyl substituents. The iodine atom can participate in halogen bonding, while the cyclopentyl group can influence the compound’s hydrophobic interactions with biological molecules. These interactions can affect various pathways and processes within cells .
Comparison with Similar Compounds
1-Cyclopentyl-4-iodobenzene can be compared with other similar compounds, such as:
Iodobenzene: Consists of a benzene ring with a single iodine atom.
1-Cyclopentyl-4-bromobenzene: Similar structure but with a bromine atom instead of iodine. Bromine is less reactive than iodine, making this compound less suitable for certain types of reactions.
1-Cyclopentyl-4-chlorobenzene: Contains a chlorine atom, which is even less reactive than bromine, further reducing its reactivity in substitution reactions.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C11H13I |
|---|---|
Molecular Weight |
272.12 g/mol |
IUPAC Name |
1-cyclopentyl-4-iodobenzene |
InChI |
InChI=1S/C11H13I/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2 |
InChI Key |
YVHVJKIPYIYQST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















